molecular formula C9H11N3O4 B1458649 3-Morpholino-4-nitropyridine 1-oxide CAS No. 1704064-38-9

3-Morpholino-4-nitropyridine 1-oxide

Cat. No. B1458649
M. Wt: 225.2 g/mol
InChI Key: HWWWSEDRYKOLCC-UHFFFAOYSA-N
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Description

3-Morpholino-4-nitropyridine 1-oxide is a chemical compound with the molecular formula C9H11N3O4 . It has a molecular weight of 225.2 g/mol . This compound is used in the field of pharmaceutical testing .


Synthesis Analysis

The synthesis of nitropyridines, which are similar to 3-Morpholino-4-nitropyridine 1-oxide, involves the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent to give the N-nitropyridinium ion . This is then reacted with SO2/HSO3– in water to obtain nitropyridine . The reaction mechanism is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift .


Molecular Structure Analysis

The molecular structure of nitropyridine-1-oxides, which are similar to 3-Morpholino-4-nitropyridine 1-oxide, has been studied using the Cambridge Structural Database (CSD) and density functional theory (DFT) calculations . These studies have demonstrated the relevance of π-hole interactions in para-nitro substituted pyridine-1-oxides .


Chemical Reactions Analysis

The reaction of pyridine and substituted pyridines with N2O5 in an organic solvent gives the N-nitropyridinium ion . When this is reacted with SO2/HSO3– in water, 3-nitropyridine is obtained . With substituted pyridines, the method gives good yields for 4-substituted and moderate yields for 3-substituted pyridines .

Scientific Research Applications

Nonlinear Optical Properties

3-Methyl 4-nitropyridine 1-oxide (POM) has been extensively studied for its nonlinear optical (NLO) properties. The synthesis and characterization of POM single crystals have highlighted its potential in NLO applications. These crystals exhibit significant second harmonic generation, a fundamental property for NLO materials used in laser technology and optical communication systems. The investigation into POM's mechanical properties further underscores its suitability for practical applications in devices requiring materials with specific hardness and durability (Boomadevi, Mittal, & Dhansekaran, 2004).

Molecular Complexation for NLO Efficiency

In the context of crystal engineering for enhanced NLO efficiency, molecular complexes formed between various substances and 4-substituted pyridine-1-oxide have been explored. These studies aim to optimize the orientation of chromophores through molecular complexation, leveraging hydrogen bonds for the design of noncentrosymmetric structures conducive to NLO applications. This approach seeks to manipulate molecular interactions to achieve desired optical properties, illustrating the material's versatility and potential for tailored NLO applications (Muthuraman, Masse, Nicoud, & Desiraju, 2001).

Chemical Reactivity and Interaction Studies

The study of nitrosyl ruthenium complexes containing polypyridyl ligands, which demonstrate controlled NO release upon light irradiation, exemplifies the exploration of 3-morpholino-4-nitropyridine 1-oxide in understanding chemical reactivity and designing light-responsive materials. These investigations are critical for developing advanced materials in medical therapy, environmental remediation, and chemical manufacturing, where controlled reactivity can be harnessed for specific outcomes (Sauaia, Oliveira, Tedesco, & Silva, 2003).

Inhibition of Nitric Oxide Production

Research on the inhibitory activities of nitric oxide production in lipopolysaccharide-induced BV2 cells by analogues of 3-morpholino-4-nitropyridine 1-oxide provides insights into potential therapeutic applications. These studies contribute to our understanding of inflammatory processes and the role of nitric oxide, offering a pathway to novel anti-inflammatory treatments. The identification of compounds with significant inhibitory activity highlights the chemical's utility in biomedical research and its potential for developing new pharmacological agents (Yoon, Lee, Cho, Ko, Baek, Choi, Kim, & Park, 2021).

Safety And Hazards

The safety data sheet for similar compounds like 3-Methyl-4-nitropyridine 1-oxide indicates that they are considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). They have been classified for acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Future Directions

The future directions in the study of nitropyridines and similar compounds like 3-Morpholino-4-nitropyridine 1-oxide involve the use of microreaction technology to increase the process safety and efficiency of fast highly exothermic reactions . This technology has emerged as a useful approach for the synthesis of fine chemicals and key pharmaceutical intermediates .

properties

IUPAC Name

4-(4-nitro-1-oxidopyridin-1-ium-3-yl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O4/c13-11-2-1-8(12(14)15)9(7-11)10-3-5-16-6-4-10/h1-2,7H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWWWSEDRYKOLCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=C[N+](=C2)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Morpholino-4-nitropyridine 1-oxide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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